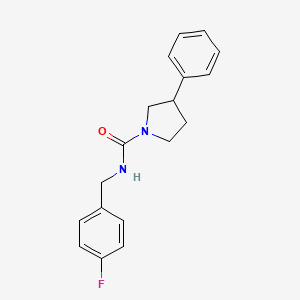

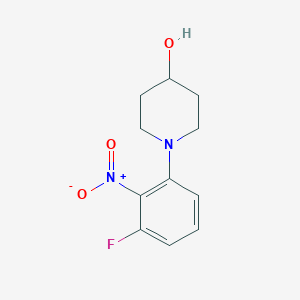

N-(4-fluorobenzyl)-3-phenylpyrrolidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

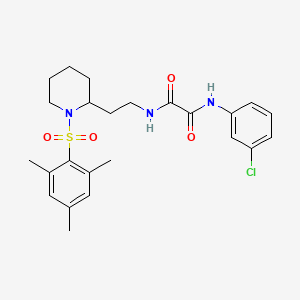

“N-(4-fluorobenzyl)-3-phenylpyrrolidine-1-carboxamide” is a complex organic compound. It contains a fluorobenzyl group, a phenyl group, and a pyrrolidine carboxamide group . The fluorobenzyl group is a benzyl group with a fluorine atom attached, which can significantly influence the compound’s chemical and physical properties .

科学的研究の応用

Discovery and Kinase Inhibition

The compound N-(4-fluorobenzyl)-3-phenylpyrrolidine-1-carboxamide and its derivatives have been investigated for their potential as kinase inhibitors. Studies on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides revealed potent and selective inhibition of the Met kinase superfamily. This inhibition profile was associated with significant antitumor activity in preclinical models, leading to clinical trials for some derivatives (Schroeder et al., 2009).

PARP Inhibition for Cancer Therapy

Another area of research focuses on the optimization of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors have shown excellent potency against PARP enzymes and cellular models, indicating potential for use in cancer therapy. Some derivatives demonstrate good oral bioavailability, cross the blood-brain barrier, and distribute into tumor tissue, highlighting their promise in oncological pharmacotherapy (Penning et al., 2010).

HIV Integrase Inhibition

N-Benzyl-5,6-dihydroxypyrimidine-4-carboxamides have been developed as inhibitors of HIV-1 integrase, a key enzyme required for viral replication. These agents exhibit potent inhibition of the integrase-catalyzed strand transfer process, with favorable pharmacokinetic properties and no significant liabilities in counterscreening assays. This positions them as potential antiviral agents for clinical use (Pace et al., 2007).

Anticancer Activity of Ferrocenyl Derivatives

Research into N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives has unveiled a series of compounds with cytotoxic effects on the oestrogen-positive MCF-7 breast cancer cell line. The most active compound demonstrated an IC50 value significantly lower than that of the clinically employed anticancer drug cisplatin, suggesting potential as effective anticancer agents (Butler et al., 2013).

Synthon Preparation for Medicinal Chemistry

The synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides has been explored for their use as attractive synthons in medicinal chemistry applications, including dipeptidyl peptidase IV inhibitors. These synthons offer a straightforward route to 4-fluoropyrrolidine derivatives, essential for various medicinal applications (Singh & Umemoto, 2011).

特性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-phenylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O/c19-17-8-6-14(7-9-17)12-20-18(22)21-11-10-16(13-21)15-4-2-1-3-5-15/h1-9,16H,10-13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCNFFLFOLBRMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-3-phenylpyrrolidine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2986359.png)

![1-[(E)-but-2-enyl]-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2986366.png)

![N-[4-(aminosulfonyl)phenyl]-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-methylbutanamide](/img/structure/B2986368.png)

![1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole](/img/structure/B2986376.png)

![N-Ethyl-N-[2-[4-[methyl(methylcarbamoyl)amino]anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2986379.png)

![methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2986380.png)